molecular formula C14H21ClN2O2 B11800179 Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride

Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B11800179
M. Wt: 284.78 g/mol
InChI Key: UHOWSSQHSAIHLL-UHFFFAOYSA-N
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Description

Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H20N2O2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 3-(2-aminoethyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the aminoethyl side chain, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
  • Benzyl 3-((2-aminoethyl)(ethyl)amino)pyrrolidine-1-carboxylate

Comparison: Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific aminoethyl side chain, which can confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2;1H

InChI Key

UHOWSSQHSAIHLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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